molecular formula C17H18N6O3 B12158476 4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide

4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide

Cat. No.: B12158476
M. Wt: 354.4 g/mol
InChI Key: YBCBXDFVIJWLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide is a complex organic compound that belongs to the class of triazolopyridazines.

Preparation Methods

The synthesis of 4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide typically involves multiple steps. One common synthetic route includes the reaction of 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine with butanoic acid derivatives, followed by the coupling with 4-aminobenzamide under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazolopyridazine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential in biological assays, particularly in the inhibition of specific enzymes.

    Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known to bind to specific sites, inhibiting the activity of target enzymes and modulating biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoylamino]benzamide

InChI

InChI=1S/C17H18N6O3/c1-26-16-10-9-14-21-20-13(23(14)22-16)3-2-4-15(24)19-12-7-5-11(6-8-12)17(18)25/h5-10H,2-4H2,1H3,(H2,18,25)(H,19,24)

InChI Key

YBCBXDFVIJWLHK-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=C(C=C3)C(=O)N)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.